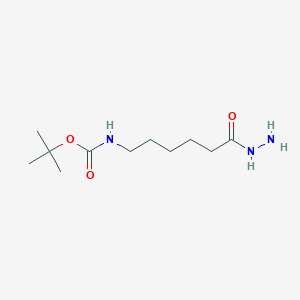

Tert-butyl (6-hydrazino-6-oxohexyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(6-hydrazinyl-6-oxohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3/c1-11(2,3)17-10(16)13-8-6-4-5-7-9(15)14-12/h4-8,12H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCRHWFCTHTSHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092291-07-0 |

Source

|

| Record name | tert-butyl N-[5-(hydrazinecarbonyl)pentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tert-butyl (6-hydrazino-6-oxohexyl)carbamate

Abstract

This technical guide provides an in-depth exploration of Tert-butyl (6-hydrazino-6-oxohexyl)carbamate, a bifunctional molecule of significant interest in medicinal chemistry and drug development. The document details a robust, field-proven protocol for its multi-step synthesis, beginning with the Boc-protection of 6-aminohexanoic acid, followed by esterification, and culminating in hydrazinolysis. Each synthetic step is accompanied by a thorough explanation of the underlying chemical principles and rationale for procedural choices. Furthermore, this guide outlines a comprehensive characterization workflow, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The presented data and methodologies are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize, purify, and validate this versatile chemical entity.

Introduction: The Strategic Importance of this compound

This compound is a heterobifunctional linker molecule that has garnered considerable attention in the fields of bioconjugation, medicinal chemistry, and materials science. Its structure incorporates three key functionalities: a tert-butyloxycarbonyl (Boc) protecting group, a terminal hydrazide moiety, and a six-carbon aliphatic spacer. This unique combination of features makes it an invaluable tool for a variety of applications.

The carbamate group is a crucial structural element in many approved drugs and prodrugs.[1][2] Carbamates are often used in medicinal chemistry due to their chemical stability and ability to permeate cell membranes.[1][2][3][4] The Boc protecting group offers a stable yet readily cleavable means of masking a primary amine, allowing for selective reactions at the other end of the molecule. The hydrazide group is a versatile functional handle that can readily react with aldehydes and ketones to form stable hydrazone linkages. This reactivity is particularly useful for conjugating the molecule to biomolecules, surfaces, or other chemical entities. The hexyl spacer provides flexibility and spatial separation between the two terminal functionalities, which can be critical for maintaining the biological activity of conjugated molecules.

This guide will provide a detailed, practical framework for the synthesis and rigorous characterization of this compound, empowering researchers to utilize this important molecule in their scientific endeavors.

Synthesis Pathway: A Step-by-Step Approach

The synthesis of this compound is a three-step process, as illustrated in the workflow diagram below. Each step is critical for achieving a high yield and purity of the final product.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Boc-6-Aminohexanoic Acid

The initial step involves the protection of the primary amine of 6-aminohexanoic acid with a Boc group. This is a crucial step to prevent unwanted side reactions at the amine terminus during the subsequent esterification.

Protocol:

-

Dissolve 6-aminohexanoic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as triethylamine or sodium hydroxide, to deprotonate the amino group, thereby increasing its nucleophilicity.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., citric acid) to protonate the carboxylate and facilitate extraction.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-6-aminohexanoic acid as a white solid.

Causality Behind Experimental Choices:

-

Solvent System: A mixture of dioxane and water is often employed to dissolve both the polar amino acid and the nonpolar di-tert-butyl dicarbonate.

-

Base: The addition of a base is essential to activate the amino group for nucleophilic attack on the carbonyl carbon of the Boc anhydride.

-

Di-tert-butyl dicarbonate: This is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).

Step 2: Synthesis of Methyl 6-(tert-butoxycarbonylamino)hexanoate

The second step is the esterification of the carboxylic acid group of Boc-6-aminohexanoic acid. A simple and efficient method is Fischer esterification using methanol in the presence of an acid catalyst.

Protocol:

-

Dissolve Boc-6-aminohexanoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the methyl ester.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step 3: Synthesis of this compound

The final step is the conversion of the methyl ester to the corresponding hydrazide through reaction with hydrazine hydrate.

Protocol:

-

Dissolve Methyl 6-(tert-butoxycarbonylamino)hexanoate in a suitable alcohol, such as ethanol or methanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess hydrazine hydrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Excess Hydrazine Hydrate: A large excess of hydrazine is used to ensure the complete conversion of the ester to the hydrazide and to drive the reaction to completion.

-

Alcoholic Solvent: Alcohols are good solvents for both the ester and hydrazine hydrate, facilitating a homogeneous reaction.

Comprehensive Characterization

Rigorous characterization is imperative to confirm the identity and purity of the synthesized this compound. A multi-technique approach is recommended.

Caption: Workflow for the characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of the final product.

-

¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene protons of the hexyl chain (multiplets between 1.2 and 3.1 ppm), and the NH and NH₂ protons of the carbamate and hydrazide groups (broad signals).

-

¹³C NMR: The carbon NMR spectrum will show signals for the quaternary and methyl carbons of the Boc group, the methylene carbons of the aliphatic chain, and the carbonyl carbons of the carbamate and hydrazide functionalities.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~1.4 (s, 9H) | -C(CH₃)₃ |

| ~1.2-1.6 (m) | -CH₂- chain |

| ~2.1 (t) | -CH₂-C(O)NHNH₂ |

| ~3.0 (q) | -CH₂-NH- |

| (broad signals) | -NH-, -NH₂ |

Note: The exact chemical shifts may vary depending on the solvent used for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the carbamate and hydrazide groups.

-

C-H stretching: Sharp peaks around 2850-2950 cm⁻¹ due to the C-H stretching of the aliphatic chain and the tert-butyl group.

-

C=O stretching: Two distinct strong absorption bands for the carbonyl groups. The carbamate carbonyl typically appears around 1680-1700 cm⁻¹, while the hydrazide carbonyl is found at a slightly lower wavenumber, around 1630-1650 cm⁻¹.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI-MS) are suitable for this purpose. The expected molecular weight for this compound (C₁₁H₂₃N₃O₃) is approximately 245.32 g/mol . The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 246.33.

Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a valuable reagent in several areas:

-

PROTACs and Molecular Glues: The molecule can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules designed to induce protein degradation.[7][8]

-

Bioconjugation: The hydrazide functionality allows for the site-specific conjugation to proteins, antibodies, or other biomolecules that have been modified to contain an aldehyde or ketone group.

-

Surface Modification: It can be used to functionalize surfaces for the immobilization of biomolecules or for the development of biosensors.

-

Drug Delivery: The carbamate can be incorporated into drug delivery systems to enhance their stability and bioavailability.[3][4][9]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and the rationale behind the experimental choices are intended to provide researchers with a solid foundation for the successful preparation and validation of this important chemical tool. The versatility of this molecule, stemming from its orthogonal protecting group and reactive hydrazide moiety, ensures its continued relevance in the advancement of chemical biology, drug discovery, and materials science.

References

-

Jadhav, S. A., & Tripathi, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-28. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]

-

ResearchGate. (n.d.). Roles of the carbamate moiety in drugs and prodrugs. Retrieved from [Link]

-

PubMed Central. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

-

ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Retrieved from [Link]

-

MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

Technical Support Information Bulletin 1184. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 6-oxohexylcarbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

-

PubMed Central. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Retrieved from [Link]

-

PubMed. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

-

ResearchGate. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6. 1 H NMR spectrum of tert-butyl (6-iodohexyl)carbamate. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][3]triazin-5-ones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl 6-cyano-4,4-dimethylhexanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Fluorochem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl N-(6-hydroxyhexyl)carbamate. Retrieved from [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tert-butyl (6-hydrazino-6-oxohexyl)carbamate: Properties, Stability, and Applications

Introduction: A Versatile Linker for Modern Drug Development

In the landscape of advanced therapeutics, particularly in the realm of bioconjugation and antibody-drug conjugates (ADCs), the rational design of linker molecules is paramount. Tert-butyl (6-hydrazino-6-oxohexyl)carbamate, a heterobifunctional linker, has emerged as a valuable tool for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical properties, stability profile, and practical applications, offering field-proven insights into its use.

This molecule incorporates three key chemical features: a terminal hydrazide, a six-carbon aliphatic chain, and a tert-butoxycarbonyl (Boc)-protected amine. This unique combination allows for the sequential and chemoselective conjugation of different molecular entities. The hydrazide group offers a reactive handle for covalent modification of carbonyl-containing molecules, such as oxidized carbohydrates on antibodies, while the Boc-protected amine provides a latent nucleophile that can be unmasked under specific acidic conditions for subsequent derivatization. The hexyl spacer provides adequate distance to mitigate steric hindrance between conjugated partners.

Core Chemical Properties

While some experimental physical properties of this compound are not extensively documented in publicly available literature, its fundamental chemical characteristics can be well-defined.

| Property | Value | Source |

| CAS Number | 1092291-07-0 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₃N₃O₃ | [4] |

| Molecular Weight | 245.32 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from structural components |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

Stability Profile: A Tale of Two Functional Groups

The stability of this compound is dictated by its two primary functional moieties: the Boc-protected amine and the hydrazide. Understanding their individual stabilities is crucial for designing robust synthetic and bioconjugation protocols.

The Boc-Protected Amine: Acid Lability as a Strategic Advantage

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its predictable stability profile.[5]

-

Acidic Conditions : The Boc group is highly susceptible to cleavage under acidic conditions.[6][7] This is the cornerstone of its utility, allowing for its removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to unmask the primary amine.[6][7] The mechanism involves the formation of a stable tert-butyl cation.[5]

-

Basic and Nucleophilic Conditions : A key advantage of the Boc group is its exceptional stability in the presence of bases and most nucleophiles.[8][9] This orthogonality allows for a wide range of chemical transformations to be performed on other parts of the molecule without premature deprotection.[5]

-

Thermal Stability : The Boc group is generally stable at room temperature but can undergo thermal decomposition at elevated temperatures, typically above 85-90°C.[6]

-

Storage Recommendations : To ensure long-term stability, Boc-protected compounds should be stored in a cool, dry place, protected from light and acidic vapors.[6]

The Hydrazide Moiety: A Robust Nucleophile

The hydrazide functional group is a potent nucleophile, a property enhanced by the "alpha effect".[10]

-

pH Stability : Acylhydrazones, the product of the reaction between a hydrazide and an aldehyde, are more stable than imines formed from simple amines, particularly at acidic to neutral pH.[11][12] The hydrazone bond is generally stable enough for most bioconjugation applications.[12]

-

Oxidation : Hydrazides can be oxidized to reactive acyl azides, a transformation that can be utilized in specific peptide coupling strategies.[10]

-

Handling : Due to their nucleophilicity, hydrazides should be handled with care to avoid unwanted reactions with electrophiles.

Applications in Bioconjugation and Drug Development

The primary application of this compound is as a linker in the construction of complex biomolecules, most notably antibody-drug conjugates (ADCs).[13][14][15] The workflow typically involves a two-stage conjugation process.

Workflow for Antibody-Drug Conjugate Synthesis

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Antibody [label="Glycosylated Antibody", fillcolor="#F1F3F4"]; Oxidized_Ab [label="Antibody with Aldehyde Groups", fillcolor="#F1F3F4"]; Linker [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Ab_Linker [label="Antibody-Linker Conjugate\n(Boc-protected)", fillcolor="#F1F3F4"]; Deprotected_Ab_Linker [label="Antibody-Linker Conjugate\n(Free Amine)", fillcolor="#F1F3F4"]; Drug [label="Cytotoxic Drug\n(with reactive group for amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADC [label="Final Antibody-Drug Conjugate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Antibody -> Oxidized_Ab [label="Periodate Oxidation"]; Oxidized_Ab -> Ab_Linker [label="Hydrazone Formation\n(pH 5-7)"]; Linker -> Ab_Linker; Ab_Linker -> Deprotected_Ab_Linker [label="Acidic Deprotection\n(e.g., TFA)"]; Deprotected_Ab_Linker -> ADC [label="Drug Conjugation"]; Drug -> ADC; }

A representative workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific applications.

Protocol 1: Conjugation to an Aldehyde-Containing Biomolecule

This protocol describes the reaction of this compound with a biomolecule (e.g., an oxidized antibody) containing aldehyde groups.

Rationale: The reaction between a hydrazide and an aldehyde to form a stable hydrazone bond is a chemoselective ligation that can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[16][17] The reaction is typically carried out at a slightly acidic pH (5-7) to facilitate the dehydration of the hemiaminal intermediate.[12]

Materials:

-

Aldehyde-containing biomolecule (e.g., oxidized monoclonal antibody)

-

This compound

-

Conjugation Buffer: 0.1 M sodium acetate, pH 5.5

-

Quenching solution (optional)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Dissolve the aldehyde-containing biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in an organic co-solvent like DMSO.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the linker stock solution to the biomolecule solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature or 37°C for 2-4 hours.[18]

-

-

Reaction Quenching (Optional):

-

The reaction can be quenched by adding an excess of a small molecule aldehyde or by proceeding directly to purification.

-

-

Purification:

-

Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Characterize the resulting conjugate by methods such as mass spectrometry (to determine the linker-to-biomolecule ratio) and UV-Vis spectroscopy.

-

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine.

Rationale: The acid-lability of the Boc group allows for its selective removal without affecting other functionalities like the newly formed hydrazone bond.[6] Trifluoroacetic acid (TFA) is a common reagent for this purpose.[7]

Materials:

-

Boc-protected biomolecule conjugate

-

Deprotection Reagent: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) (scavenger)

-

Precipitation/Washing Solvent: Cold diethyl ether

-

Solubilization Buffer: Appropriate buffer for the final application

Procedure:

-

Deprotection Reaction:

-

Lyophilize the Boc-protected conjugate to remove water.

-

Resuspend the dried conjugate in the deprotection reagent.

-

Incubate on ice or at room temperature for 1-2 hours.

-

-

Precipitation and Washing:

-

Precipitate the deprotected conjugate by adding cold diethyl ether.

-

Centrifuge to pellet the conjugate and discard the supernatant.

-

Wash the pellet with cold diethyl ether to remove residual TFA and scavengers.

-

-

Solubilization:

-

Dry the pellet under a stream of nitrogen or in a vacuum desiccator.

-

Resuspend the deprotected conjugate in the desired buffer for the next synthetic step.

-

Conclusion

This compound is a versatile and strategically designed linker that offers researchers significant control over the assembly of complex bioconjugates. Its well-defined chemical properties and predictable reactivity of its orthogonal functional groups make it an invaluable tool in the development of targeted therapeutics like ADCs. By understanding the principles of its stability and reactivity, scientists can effectively harness its potential to create novel and impactful biomolecular constructs.

References

-

Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC - NIH. [Link]

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

-

Chemical synthesis of proteins using hydrazide intermediates. National Science Review. [Link]

-

Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. ACS Publications. [Link]

-

Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

-

Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC. [Link]

-

Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. PMC - NIH. [Link]

-

tert-butyl carbamate. ChemBK. [Link]

-

CAS 118811-34-0: TERT-BUTYL N-[5-(TOSYLOXY)PENTYL]CARBAMATE. Molbase. [Link]

-

Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry. [Link]

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

Boc Protection - Common Conditions. Organic Chemistry Data. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

- CN101823986A - Preparation method for tert-butyl carbazate.

- CN102911084A - Preparation method of tert-butyl carbazate.

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

(12) United States Patent. Googleapis.com. [Link]

-

tert-Butyl carbazate. PubChem. [Link]

-

What is the protection of BOC in organic synthesis processes? Quora. [Link]

-

Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]

-

TERT-BUTYL N-[5-(TOSYLOXY)PENTYL]CARBAMATE. Chemsrc. [Link]

-

Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[6][16][19]triazin-5-ones. ResearchGate. [Link]

-

tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. [Link]

-

Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC - NIH. [Link]

-

Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates. Chemical Communications (RSC Publishing). [Link]

Sources

- 1. This compound | 1092291-07-0 [chemicalbook.com]

- 2. 1092291-07-0|tert-Butyl (6-hydrazinyl-6-oxohexyl)carbamate|BLD Pharm [bldpharm.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. 1092291-07-0 CAS Manufactory [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. quora.com [quora.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action for Boc-protected hydrazide linkers in bioconjugation

An In-Depth Technical Guide to the Mechanism of Action for Boc-Protected Hydrazide Linkers in Bioconjugation

Authored by a Senior Application Scientist

In the sophisticated field of bioconjugation, the precise, covalent linking of molecules to proteins, peptides, and other biomolecules is fundamental to the development of advanced therapeutics and diagnostics. Among the chemical strategies employed, the formation of a hydrazone bond between a hydrazide and a carbonyl group (an aldehyde or ketone) is a cornerstone technique. The use of a tert-butyloxycarbonyl (Boc) protected hydrazide linker provides an essential layer of control, enabling chemists to dictate the timing and specificity of the conjugation event.

This technical guide offers a comprehensive examination of the mechanism, kinetics, and practical application of Boc-protected hydrazide linkers. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to optimize their bioconjugation strategies.

Core Principles: The Chemistry of Control

The utility of a Boc-protected hydrazide linker hinges on the interplay between a stable, masked reactive group and its controlled activation for subsequent conjugation.

The Boc Protecting Group: A Gatekeeper for Reactivity

The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis, prized for its unique stability profile.[1][2] It forms a carbamate linkage with the hydrazine nitrogen that is exceptionally stable under basic and nucleophilic conditions, allowing for manipulations of other functional groups on the linker or biomolecule.[2][3] However, the Boc group is strategically designed to be labile under mild acidic conditions, providing a reliable switch to "turn on" the linker's reactivity when desired.[3][4]

Hydrazone Ligation: A Bioorthogonal Reaction

The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone is a highly specific and widely used bioconjugation method.[5][6] Hydrazides are potent alpha-effect nucleophiles that readily attack carbonyl carbons.[7] The resulting carbon-nitrogen double bond (C=N) of the hydrazone is formed under relatively mild conditions, often in aqueous buffers, making it suitable for modifying sensitive biomolecules.[5]

The reaction rate is highly pH-dependent. The process involves a balance between the nucleophilicity of the hydrazine (which requires it to be in its neutral, deprotonated state) and the need for acid catalysis to facilitate the dehydration of the tetrahedral intermediate.[6][7] Consequently, the reaction is typically fastest in a mildly acidic environment (pH ~4.5-5.5).[7][8]

The Two-Stage Mechanism of Action

The use of a Boc-protected hydrazide linker transforms bioconjugation into a deliberate, two-stage process: an activation step followed by the conjugation step. This sequential approach is critical for complex syntheses, such as in the development of Antibody-Drug Conjugates (ADCs), where uncontrolled reactions must be avoided.[3][9]

Stage 1: Activation via Boc Deprotection

The first step is the removal of the Boc group to unmask the nucleophilic hydrazide. This is an acid-catalyzed hydrolysis reaction, most commonly achieved using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[1][4][10]

The mechanism proceeds as follows:

-

Protonation: The carbamate oxygen of the Boc group is protonated by the acid.[11]

-

Formation of a Stable Cation: The protonated intermediate fragments, leading to the loss of a highly stable tert-butyl cation and the formation of a carbamic acid.[4][11]

-

Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free, protonated hydrazine.[1][11]

-

Neutralization: A subsequent workup or buffer exchange neutralizes the hydrazine salt, yielding the active nucleophile ready for conjugation.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Stage 2: Conjugation via Hydrazone Ligation

Once activated, the free hydrazide linker reacts with a biomolecule containing a target aldehyde or ketone. These carbonyl groups can be naturally present (e.g., on reducing sugars) or, more commonly, introduced site-specifically through biochemical or chemical methods, such as:

-

Oxidation of Glycans: Mild oxidation of carbohydrate moieties on antibodies (e.g., with sodium periodate) generates aldehydes.[]

-

N-terminal Transamination: Enzymatic or chemical modification of a protein's N-terminus can convert the terminal amine into a ketone or aldehyde.[7]

The conjugation reaction follows the classical mechanism for hydrazone formation:

-

Nucleophilic Attack: The terminal nitrogen of the active hydrazide attacks the electrophilic carbonyl carbon of the biomolecule.

-

Intermediate Formation: This attack forms a tetrahedral carbinolamine (or hemiaminal) intermediate.[6]

-

Dehydration: Under mild acid catalysis, the hydroxyl group of the intermediate is protonated, turning it into a good leaving group (water). Elimination of water results in the formation of the stable C=N hydrazone bond, covalently linking the payload to the biomolecule.[6][7]

Caption: Two-stage workflow for bioconjugation.

Scientific Integrity: Kinetics, Stability, and Catalysis

A thorough understanding of the reaction kinetics and the stability of the resulting linkage is critical for designing effective bioconjugates.

Reaction Kinetics

The rate of hydrazone formation is governed by pH, temperature, and the electronic properties of both the hydrazide and the carbonyl reactant.[13] While optimal at acidic pH, many biological applications require the reaction to proceed at or near neutral pH, where the rate is considerably slower.[7] To overcome this limitation, nucleophilic catalysts, most notably aniline , have been shown to dramatically accelerate hydrazone formation at neutral pH, with observed rate constants increasing by orders of magnitude.[7][14]

| Reactants | Conditions | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |

| 6-Hydrazinopyridyl-peptide + Benzaldehyde | pH 7.0, 100 mM Aniline Catalyst | 170 ± 10 | [14] |

| Aminooxyacetyl-peptide + Benzaldehyde | pH 7.0, 100 mM Aniline Catalyst | 8.2 ± 1.0 | [14] |

| Varied Hydrazines + 2-Formylpyridine | pH 7.4 | Rates varied over a 23-fold range | [7] |

| 2-(dimethylamino)ethylhydrazine + Varied CCs | pH 7.4 | 0.23 – 208 | [6] |

Table summarizing representative kinetic data for hydrazone and oxime ligations.

Hydrazone Bond Stability and Reversibility

A key feature of the hydrazone bond is its reversibility, particularly its susceptibility to hydrolysis under acidic conditions.[15][16][17] This is the reverse of the formation reaction and is initiated by protonation of the imine nitrogen.[7]

This pH-dependent instability is not always a drawback; it is a feature that can be exploited. In the context of ADCs, the hydrazone linker remains relatively stable in the bloodstream (pH ~7.4) but is cleaved in the acidic environment of the endosomes (pH 5-6) and lysosomes (pH ~4.8) of a cancer cell, ensuring targeted release of the cytotoxic payload.[][19]

However, for applications requiring long-term stability in vivo, the inherent lability of hydrazones can be a significant concern. In such cases, an oxime linkage (formed from an aminooxy group and a carbonyl) is often preferred, as it is substantially more resistant to hydrolysis—up to 1000-fold more stable than a comparable hydrazone.[16][17]

| Linkage Type | Relative Hydrolytic Stability | Key Characteristic | Reference |

| Oxime | Very High (k_rel ≈ 1) | Highly stable across a wide pH range. | [16] |

| Trimethylhydrazonium | Exceptionally High | Even more stable than oximes due to inductive effects. | [16][17] |

| Acetylhydrazone | Moderate (k_rel ≈ 300) | More stable than simple hydrazones. | |

| Methylhydrazone | Low (k_rel ≈ 600) | Significantly less stable than oximes. |

Comparative stability of isostructural imine-based conjugates. k_rel is the relative first-order rate constant for hydrolysis.

Field-Proven Experimental Protocol

This protocol outlines a general, two-part procedure for the conjugation of a payload containing a Boc-protected hydrazide linker to an antibody with aldehyde groups generated by glycan oxidation.

Materials:

-

Boc-hydrazide linker-payload

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Monoclonal antibody (e.g., IgG) in Phosphate Buffered Saline (PBS)

-

Sodium periodate (NaIO₄) solution

-

Propylene glycol

-

Aniline stock solution (optional, as catalyst)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Part 1: Activation of the Linker-Payload (Boc Deprotection)

-

Dissolve the Boc-hydrazide linker-payload in anhydrous DCM.

-

Add an equal volume of TFA to the solution.[20] A common concentration is a 25-50% TFA/DCM solution.[21]

-

Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor progress by LC-MS or TLC to confirm the complete removal of the Boc group.[2]

-

Once complete, remove the solvent and excess TFA under reduced pressure (rotoevaporation). Co-evaporation with toluene can help remove residual TFA.[2]

-

The resulting deprotected linker-payload (as a TFA salt) should be immediately used or stored under inert gas.

Part 2: Antibody Conjugation

-

Antibody Oxidation: Prepare the antibody at a concentration of 1-10 mg/mL in PBS. Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of ~1 mM. Incubate in the dark at 4°C for 30 minutes to generate aldehyde groups on the glycan chains.

-

Quenching: Quench the reaction by adding propylene glycol to a final concentration of ~10 mM. Incubate for 10 minutes at 4°C.

-

Buffer Exchange: Immediately purify the oxidized antibody from excess reagents using an SEC column equilibrated with a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0).

-

Conjugation: Dissolve the activated linker-payload from Part 1 in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the oxidized antibody solution. A typical molar excess of linker-payload to antibody is 10-20 fold.

-

(Optional) Catalysis: For reactions at neutral pH, aniline can be added to a final concentration of 20-100 mM to accelerate the ligation.[14]

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

-

Purification: Purify the final Antibody-Drug Conjugate from unreacted linker-payload and catalyst using SEC equilibrated in the final formulation buffer (e.g., PBS pH 7.4).

-

Characterization: Characterize the final ADC by methods such as UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), SDS-PAGE, and mass spectrometry.

Conclusion: Authoritative Grounding

The Boc-protected hydrazide linker is a powerful and versatile tool in the bioconjugation toolkit. Its two-stage mechanism—controlled deprotection followed by specific ligation—provides the precision necessary for constructing complex bioconjugates like ADCs.[3][22] The pH-sensitive nature of the resulting hydrazone bond is a key feature, enabling the design of "smart" linkers that release their payload in the acidic microenvironments of tumor cells.[][19] While its stability may be lower than that of an oxime, the well-understood kinetics and tunable reactivity of the hydrazone linkage ensure its continued and impactful role in the future of drug development and chemical biology.

References

- BenchChem. (2025).

- BenchChem. (2025). Oxime vs.

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

- AxisPharm. (2024).

- Fisher Scientific. Amine Protection / Deprotection.

- Common Organic Chemistry. Boc Deprotection - TFA.

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

-

Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. [Link]

-

Dirksen, A., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

-

Rashidian, M., et al. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Organic Letters, 14(3), 748–751. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]

-

Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 846–851. [Link]

-

Hartwig, S., et al. (2010). Supporting Information. The Royal Society of Chemistry. [Link]

-

Le-Dévédec, F., et al. (2016). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Pihlas, A., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13246–13254. [Link]

-

Bellier-Sallot, C., et al. (2021). Catalysis of hydrazone and oxime peptide ligation by arginine. ChemRxiv. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

- BenchChem. (2025).

-

Anderson, L., et al. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. Advances in Experimental Medicine and Biology, 611, 211-2. [Link]

-

Semantic Scholar. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

- BenchChem. (2025). The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group.

-

Isidro-Llobet, A., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1473. [Link]

- BenchChem. (2025).

-

ResearchGate. (2025). Dual protection of amino functions involving Boc. [Link]

- BenchChem. (2025).

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

-

Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

- 1. BOC Protection and Deprotection [bzchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. scispace.com [scispace.com]

- 17. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. Boc Deprotection - TFA [commonorganicchemistry.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Aqueous Solubility of Tert-butyl (6-hydrazino-6-oxohexyl)carbamate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility

Tert-butyl (6-hydrazino-6-oxohexyl)carbamate, a bifunctional molecule featuring a Boc-protected amine and a terminal hydrazide group, holds potential in various biochemical applications, including as a linker in bioconjugation or as a building block in medicinal chemistry. For any compound intended for biological or pharmaceutical application, aqueous solubility is a paramount physicochemical parameter. It governs bioavailability, dictates formulation strategies, and significantly impacts the reliability and reproducibility of in vitro and in vivo assays. Poor solubility can lead to underestimated toxicity, erratic bioassay results, and significant hurdles in later stages of drug development.[1][2]

This guide will deconstruct the molecular features of this compound to anticipate its solubility behavior and provide detailed, field-proven protocols for its empirical determination.

Molecular Structure Analysis and Predicted Solubility Behavior

A molecule's solubility is intrinsically linked to its structure.[3] this compound possesses distinct structural motifs that will influence its interaction with aqueous media:

-

The Tert-butyl Carbamate (Boc) Group: This bulky, hydrophobic group significantly decreases water solubility. The tert-butyl moiety is lipophilic, while the carbamate group itself is polar and can participate in hydrogen bonding.[4][5] However, the overall contribution of the Boc group is a reduction in aqueous solubility.

-

The Hexyl Linker: The six-carbon aliphatic chain is a nonpolar, hydrophobic segment that further contributes to low water solubility.

-

The Hydrazide Group (-CONHNH₂): This is the primary hydrophilic center of the molecule. The hydrazide moiety is polar and capable of acting as both a hydrogen bond donor and acceptor.[6] Hydrazine itself is highly soluble in water.[7][8] The basicity of the terminal amine in the hydrazide group (a derivative of hydrazine) is a critical factor.[9]

Anticipated pH-Dependent Solubility:

The presence of the basic hydrazide group strongly suggests that the solubility of this compound will be highly dependent on pH.[9][10]

-

In acidic to neutral pH (e.g., pH < 7): The terminal amine of the hydrazide can become protonated (-CONHNH₃⁺). This ionization introduces a positive charge, dramatically increasing the molecule's polarity and its favorable interactions with water, thereby increasing solubility.[9][11]

-

In alkaline pH (e.g., pH > 8): The hydrazide group will be in its neutral, unprotonated form. In this state, the molecule's solubility will be dominated by its hydrophobic regions (the Boc group and hexyl chain), leading to significantly lower aqueous solubility.

The stability of the carbamate and hydrazide functional groups across a pH range is also a consideration. While generally stable, extreme pH conditions could potentially lead to hydrolysis, particularly of the carbamate ester, over extended incubation times.[12][13]

Experimental Determination of Aqueous Solubility

Two primary types of solubility measurements are relevant in a research and development context: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This measurement reflects the solubility of a compound under conditions where it precipitates from a stock solution (typically DMSO) upon dilution into an aqueous buffer. It is a high-throughput method often used for initial screening of compound libraries.[1][3][14][15]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period.[2][16][17] This value is critical for formulation and late-stage development.[2]

Given the need for accurate characterization, the Thermodynamic Shake-Flask Method is the gold standard and will be detailed here.

The following diagram outlines a robust workflow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic Solubility Experimental Workflow.

This protocol is designed to be a self-validating system for determining the thermodynamic solubility across a physiologically relevant pH range.

Materials:

-

This compound (solid powder)

-

Aqueous Buffers:

-

0.1 M Citrate Buffer, pH 3.0

-

0.1 M Acetate Buffer, pH 5.0

-

0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 M Borate Buffer, pH 9.0

-

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

1.5 mL glass vials or microcentrifuge tubes

-

Thermomixer or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF) or filter plates

-

Calibrated pipettes

Procedure:

-

Preparation of Standards for HPLC Quantification:

-

Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution with the mobile phase used for HPLC analysis. This is crucial for building a reliable calibration curve.

-

-

Sample Preparation:

-

Equilibration:

-

Separation of Undissolved Solid:

-

After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the excess solid.

-

Carefully collect the supernatant. For maximum accuracy, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.[17] Adsorption to the filter should be checked and accounted for if necessary.

-

-

Quantification:

-

Analyze the filtered supernatant (the saturated solution) and the prepared calibration standards by HPLC-UV.[2][17] A reverse-phase C18 column is typically suitable.[18] The mobile phase will likely consist of a gradient of water and acetonitrile with a modifier like formic acid (0.1%).[18]

-

The detection wavelength should be set to the absorbance maximum (λ_max) of the compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

-

Using the equation derived from the linear regression of the calibration curve, calculate the concentration of the compound in the filtered supernatant samples.

-

This calculated concentration represents the thermodynamic solubility of the compound in that specific buffer.

-

Data Presentation and Interpretation

Solubility data should be summarized in a clear, tabular format to facilitate comparison across different conditions.

Table 1: Expected Solubility Profile of this compound

| Buffer System | pH | Predicted Solubility Rank | Experimentally Determined Solubility (µg/mL) | Experimentally Determined Solubility (µM) |

|---|---|---|---|---|

| Citrate Buffer | 3.0 | Highest | [To be filled by user] | [To be filled by user] |

| Acetate Buffer | 5.0 | High | [To be filled by user] | [To be filled by user] |

| Phosphate Buffer | 7.4 | Low | [To be filled by user] | [To be filled by user] |

| Borate Buffer | 9.0 | Lowest | [To be filled by user] | [To be filled by user] |

Interpretation: The results are expected to show a clear trend of decreasing solubility as the pH increases. High solubility at pH 3.0 and 5.0 would confirm the dominant role of the protonated hydrazide group in promoting aqueous interaction. Conversely, low solubility at pH 7.4 and 9.0 would highlight the influence of the hydrophobic Boc and alkyl moieties when the hydrazide is in its neutral state. A solubility of less than 60 µg/mL at physiological pH (7.4) may indicate potential challenges for in vivo applications and would necessitate formulation strategies.[3]

Conclusion and Best Practices

This guide provides the theoretical foundation and a practical, robust experimental framework for determining the aqueous solubility of this compound. The pH-dependent nature of its solubility is a key characteristic that must be empirically determined to support its use in research and drug development.

Key Best Practices:

-

Purity is Paramount: Ensure the compound is of high purity, as impurities can significantly affect solubility measurements.

-

Equilibrium is Essential: For thermodynamic solubility, do not shorten the incubation time. 24 hours is a minimum, with 48 hours being preferable.

-

Control for Variables: Maintain consistent temperature and agitation throughout the experiment.

-

Validate Analytical Methods: A robust and linear calibration curve is the foundation of accurate quantification.

By adhering to these principles and protocols, researchers can generate reliable and reproducible solubility data, enabling informed decisions in their scientific endeavors.

References

- Ataman Kimya. (n.d.). ADIPIC ACID DIHYDRAZIDE (ADH).

- Gantrade Corporation. (n.d.). Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- ChemicalBook. (n.d.). Adipic dihydrazide CAS#: 1071-93-8.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. (n.d.). ADME Solubility Assay.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Helmenstine, A. M. (2024). Unlocking the Secrets of Adipic Acid Dihydrazide Solubility: A Comprehensive Guide.

- Dover Chemical. (n.d.). Adipic Acid Dihydrazide (ADH).

- Protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- Clark, J. (n.d.). Solubility and pH of amines.

- Solubility of Things. (n.d.). Carbamate.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Solubility of Things. (n.d.). Hydrazine.

- Wikipedia. (n.d.). Carbamate.

- ChemGulf. (2025). How do amines and amides affect the pH of a solution?.

- T. T. T. T. Ghisu, et al. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.

- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.

- Chemistry LibreTexts. (2023). Advanced Properties of Amines.

- Ferreira, R. J., et al. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Hydrazine. PubChem Compound Database.

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. issr.edu.kh [issr.edu.kh]

- 10. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Adipic Acid Hydrazide Linker: A Technical Guide to Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Protein Bioconjugation

The advent of bioconjugation has revolutionized modern medicine and research, enabling the creation of sophisticated therapeutic and diagnostic agents. At the heart of these innovations lies the linker, a molecular bridge that covalently connects a protein to another molecule, such as a drug, a fluorescent probe, or a solid support. The choice of a linker is paramount, as its chemical properties profoundly influence the stability, efficacy, and safety of the final bioconjugate. Among the diverse array of linkers available, adipic acid hydrazide (ADH) has emerged as a versatile and reliable tool for protein modification, particularly for glycoproteins. This guide provides an in-depth exploration of ADH linkers, from their fundamental chemistry to practical applications in the development of cutting-edge protein therapeutics.

The Chemistry of Adipic Acid Hydrazide and Hydrazone Bond Formation

Adipic acid hydrazide is a homobifunctional crosslinking agent characterized by a symmetrical C4 backbone with a hydrazide group (-CONHNH2) at each end.[] The utility of ADH in bioconjugation stems from the nucleophilic nature of the terminal amine group within the hydrazide moiety. This group readily reacts with electrophilic carbonyl groups, specifically aldehydes and ketones, to form a stable hydrazone bond (-C=N-NH-).[2]

The formation of a hydrazone linkage is a two-step process that begins with the nucleophilic attack of the hydrazide on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the intermediate to yield the final hydrazone product. The reaction is typically carried out under mild acidic conditions, with an optimal pH range of 5 to 7, which is advantageous for maintaining the structural integrity and biological activity of most proteins.[3]

A key feature of the hydrazone bond is its pH-dependent stability. While stable at neutral physiological pH (around 7.4), the bond is susceptible to hydrolysis under more acidic conditions, such as those found within the endosomal and lysosomal compartments of cells (pH 4.5-6.5).[4][5] This characteristic can be exploited for the controlled release of payloads in intracellular drug delivery systems. For applications requiring greater stability, the hydrazone bond can be reduced to a more stable secondary amine bond using reducing agents like sodium cyanoborohydride.[6]

Generating Reactive Aldehydes on Proteins: The Periodate Oxidation Method

A prerequisite for utilizing ADH linkers is the presence of a reactive aldehyde or ketone group on the protein of interest. While some proteins may naturally contain these functionalities, a common and highly effective strategy for introducing aldehydes onto glycoproteins is through periodate oxidation. This method selectively targets the cis-diol groups present in the carbohydrate moieties of glycoproteins, particularly in sialic acid residues.

Sodium meta-periodate (NaIO₄) is a mild oxidizing agent that cleaves the carbon-carbon bond of cis-diols, resulting in the formation of two aldehyde groups. This reaction is highly specific for the glycan portion of the protein, which is often located away from the protein's active or antigen-binding sites, thereby minimizing the impact on its biological function.

Experimental Protocols

Part 1: Periodate Oxidation of a Monoclonal Antibody

This protocol describes the generation of aldehyde groups on a monoclonal antibody (mAb) for subsequent conjugation with ADH.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Sodium meta-periodate (NaIO₄)

-

Sodium acetate buffer (0.1 M, pH 5.5)

-

Desalting column (e.g., Sephadex G-25)[6]

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.

-

Periodate Solution Preparation: Immediately before use, prepare a fresh solution of NaIO₄ in the same sodium acetate buffer. The final concentration of periodate will depend on the desired level of oxidation. For selective oxidation of sialic acids, a lower concentration (e.g., 1-2 mM) is typically used, while higher concentrations (e.g., 10-20 mM) will oxidize other sugar residues.

-

Oxidation Reaction: Add the freshly prepared NaIO₄ solution to the mAb solution. A typical molar ratio of periodate to mAb is between 10:1 and 50:1. Incubate the reaction mixture in the dark at room temperature for 30 minutes to 1 hour.[6]

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a quenching agent like glycerol or ethylene glycol to consume excess periodate.

-

Purification of the Oxidized Antibody: Remove excess periodate and other small molecules by passing the reaction mixture through a desalting column pre-equilibrated with 0.1 M sodium acetate buffer, pH 5.5.[7] Collect the fractions containing the oxidized antibody. The presence of the antibody can be monitored by measuring the absorbance at 280 nm.

Part 2: Conjugation of Adipic Acid Hydrazide to the Oxidized Antibody

This protocol details the conjugation of ADH to the aldehyde-functionalized mAb.

Materials:

-

Oxidized monoclonal antibody from Part 1

-

Adipic acid hydrazide (ADH)

-

Sodium acetate buffer (0.1 M, pH 5.5)

-

Sodium cyanoborohydride (NaCNBH₃) (optional, for stabilization)

-

Size-exclusion chromatography (SEC) system[8]

-

Reaction tubes

Procedure:

-

ADH Solution Preparation: Prepare a stock solution of ADH in the sodium acetate buffer.

-

Conjugation Reaction: Add the ADH solution to the purified oxidized mAb. A molar excess of ADH (e.g., 50- to 100-fold) is typically used to drive the reaction to completion. Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.[6]

-

Stabilization of the Hydrazone Bond (Optional): If a stable, non-reversible linkage is desired, the hydrazone bond can be reduced. Add a freshly prepared solution of sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 5 mM. Incubate for an additional 1-2 hours at room temperature.[6]

-

Purification of the Antibody-ADH Conjugate: The resulting antibody-ADH conjugate is purified to remove excess ADH and other reagents. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[8] The column should be equilibrated and run with a suitable buffer, such as PBS. Collect the fractions corresponding to the purified conjugate.

Characterization of the Antibody-ADH Conjugate

Thorough characterization of the final conjugate is essential to ensure its quality and suitability for downstream applications. Key parameters to assess include the drug-to-antibody ratio (DAR), purity, and functional activity.

1. Drug-to-Antibody Ratio (DAR) Determination: The DAR represents the average number of ADH molecules conjugated to each antibody. Several techniques can be employed for DAR determination:

-

UV-Vis Spectroscopy: This is a simple and rapid method if the conjugated molecule has a distinct UV-Vis absorbance spectrum from the antibody. By measuring the absorbance at two different wavelengths (one for the protein and one for the payload), the concentrations of both can be determined and the DAR calculated.[]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The conjugation of a linker and payload to an antibody increases its hydrophobicity, leading to a longer retention time on the HIC column. Different DAR species can be resolved, allowing for the determination of the average DAR and the distribution of drug loading.[]

-

Mass Spectrometry (MS): Mass spectrometry provides a direct measurement of the molecular weight of the intact conjugate and its subunits (light and heavy chains). The mass difference between the unconjugated and conjugated antibody allows for the precise determination of the number of attached linker-payloads and thus the DAR.[9][10]

2. Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): SEC is the gold standard for assessing the purity of antibody conjugates and quantifying the presence of aggregates, which can impact efficacy and immunogenicity.[8]

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to visualize the successful conjugation to the antibody heavy and light chains and to assess the overall purity of the sample.

3. Functional Characterization: It is crucial to confirm that the conjugation process has not adversely affected the biological activity of the antibody. This can be assessed through various functional assays, such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA): To determine the antigen-binding affinity of the conjugated antibody.

-

Cell-based Assays: To evaluate the in vitro potency and specificity of the conjugate, for example, in cytotoxicity assays for antibody-drug conjugates (ADCs).

Adipic Acid Hydrazide Linkers in the Context of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a pivotal role in the success of an ADC, and hydrazone linkers, including those derived from ADH, have been employed in their design.

The pH-sensitive nature of the hydrazone bond is a key feature in the context of ADCs. The linker is designed to be stable in the bloodstream (pH ~7.4) but to cleave and release the cytotoxic payload in the acidic environment of the tumor cell's endosomes and lysosomes.[4] This targeted drug release mechanism aims to maximize efficacy while minimizing off-target toxicity.

However, a significant challenge with early-generation hydrazone-based ADCs was their insufficient stability in plasma, leading to premature drug release and associated toxicities.[11] For instance, gemtuzumab ozogamicin (Mylotarg), an early ADC utilizing a hydrazone linker, was withdrawn from the market due to safety concerns, although it has since been reintroduced with a modified dosing regimen.[11] The half-life of some benzophenone-derived hydrazone linkers in human and mouse plasma has been reported to be around 2 days.[12]

This has driven the development of more stable linker technologies. The table below provides a comparative overview of hydrazone linkers with other commonly used linker chemistries in ADCs.

Table 1: Comparison of Linker Chemistries in ADCs

| Linker Type | Linkage Chemistry | Cleavage Mechanism | Plasma Stability | Advantages | Disadvantages |

| Hydrazone | Hydrazone bond | Acid-catalyzed hydrolysis | Moderate (can be unstable)[11][12] | pH-sensitive release in acidic tumor microenvironment/lysosomes.[4] | Potential for premature drug release and off-target toxicity.[11] |

| Maleimide | Thioether bond | Non-cleavable (typically) | High | High stability in circulation.[2] | Requires lysosomal degradation of the antibody for drug release; potential for "linker-drug" metabolites to have altered activity. |

| Peptide | Amide bonds | Protease-mediated cleavage | High | Cleaved by specific lysosomal proteases (e.g., Cathepsin B), leading to targeted release.[5] | Efficacy can be dependent on the expression levels of specific proteases in the tumor. |

| Click Chemistry | Triazole ring | Non-cleavable | Very High | Bioorthogonal, high yielding, and forms a very stable linkage.[2] | Similar to other non-cleavable linkers, relies on antibody degradation for drug release. |

Visualizing the Workflow and Mechanism

Conclusion and Future Perspectives

Adipic acid hydrazide remains a valuable and accessible tool for protein modification, particularly for the site-specific labeling of glycoproteins. The chemistry of hydrazone bond formation is well-established, and the pH-dependent stability of the resulting linkage offers a useful mechanism for controlled release in drug delivery applications. However, the field of bioconjugation is continually evolving, with a strong emphasis on developing linkers with enhanced stability and homogeneity.

While early-generation hydrazone linkers faced challenges with plasma stability, ongoing research is focused on developing more stable hydrazone-based systems and exploring novel linker chemistries that offer greater control over the properties of the final bioconjugate.[11] For researchers and drug developers, a thorough understanding of the advantages and limitations of ADH and other linkers is crucial for making informed decisions in the design and synthesis of next-generation protein therapeutics and diagnostics. The principles and protocols outlined in this guide provide a solid foundation for the successful application of adipic acid hydrazide linkers in this exciting and rapidly advancing field.

References

-

Basu, A., Shrivastav, T. G., & Kariya, K. P. (2003). Preparation of enzyme conjugate through adipic acid dihydrazide as linker and its use in immunoassays. Clinical chemistry, 49(8), 1410–1412. [Link]

-

AxisPharm. (2024, June 6). Advances in ADC Linker Research. [Link]

-

Royal Society of Chemistry. (2021, December 22). Chapter 3: Linker Design and Impact on ADC Properties. In Antibody-Drug Conjugates. [Link]

-

Lu, D., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]

-

Asgari, D., et al. (2018). MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates. Iranian Journal of Pharmaceutical Research, 17(4), 1188–1196. [Link]

-

Agilent. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. [Link]

-

Gantrade Corporation. (n.d.). Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative. [Link]

-

Frontiers. (2022, June 16). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. [Link]

-

MDPI. (2021, July 21). Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates. [Link]

-

Jin, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3015–3033. [Link]

-

Fontana, E., et al. (2025). Toxicity and efficacy of antibody–drug conjugates in advanced solid tumors: a retrospective single-center analysis of clinical trials. ESMO Open, 10(3), 105573. [Link]

-

ResearchGate. (2003, August). Preparation of enzyme conjugate through adipic acid dihydrazide as linker and its use in immunoassays. [Link]

-

Semantic Scholar. (2003, August 1). Preparation of enzyme conjugate through adipic acid dihydrazide as linker and its use in immunoassays. [Link]

-

PubMed. (2025, September 4). Toxicity and efficacy of antibody-drug conjugates in advanced solid tumors: a retrospective single-center analysis of clinical trials. [Link]

-

MDPI. (2024, May 22). Toxicity Profiles of Antibody–Drug Conjugates: Synthesis and Graphical Insights to Optimize Patient-Centered Treatment Strategies for HER2-Negative Metastatic Breast Cancer. [Link]

-

Scientific Research Publishing. (2018). Modification of Periodate Oxidation Method to Produce HRP-IgG Conjugate and Test its Stability Overtime. [Link]

-

Sino Biological. (n.d.). Antibody Purification: Methods, Techniques, and Process. [Link]

-

ResearchGate. (2015, August). An FDA oncology analysis of antibody-drug conjugates. [Link]

-

ResearchGate. (2021, September). Current approaches for the purification of antibody–drug conjugates. [Link]

-

PubMed. (2003, August). Preparation of enzyme conjugate through adipic acid dihydrazide as linker and its use in immunoassays. [Link]

-

NJ Bio, Inc. (n.d.). Recent Advances in ADCs. [Link]

Sources

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Modification of Periodate Oxidation Method to Produce HRP-IgG Conjugate and Test its Stability Overtime [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in ADC Linker Research | AxisPharm [axispharm.com]